2,6-Diisopropylpyridine

Descripción general

Descripción

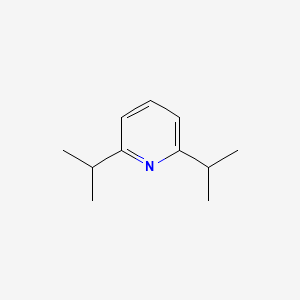

2,6-Diisopropylpyridine is an organic compound with the molecular formula C11H17N. It is a derivative of pyridine, where two isopropyl groups are substituted at the 2 and 6 positions of the pyridine ring. This compound is known for its steric hindrance, which makes it a useful ligand in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylpyridine can be synthesized through several methods. One common method involves the alkylation of pyridine with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Diisopropylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electron-withdrawing group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Aplicaciones Científicas De Investigación

Ligand Design in Coordination Chemistry

2,6-Diisopropylpyridine serves as a crucial building block in the design of chelating ligands. These ligands can bind to metal ions at multiple sites, facilitating studies on metal-ligand interactions. Such interactions are significant in catalysis and material science, where the stability and reactivity of metal complexes are essential for developing new catalysts and materials.

Synthesis of Heterocyclic Compounds

The compound is also utilized as a precursor in synthesizing various heterocyclic compounds. These compounds often exhibit diverse biological activities, making them valuable in medicinal chemistry and drug development. The ability to modify 2,6-DIP allows researchers to create tailored heterocycles with specific properties for targeted applications.

Polymer Chemistry

In polymer science, this compound can be incorporated into polymer structures to enhance their properties. This incorporation can lead to improvements in thermal stability and mechanical strength, making it useful in developing advanced materials for industrial applications.

Basicity and Solubility Studies

The basicity of this compound is notable when compared to other pyridine derivatives. Its pKa value is approximately 5.34, indicating its moderate basicity which can influence its behavior in various chemical reactions . Understanding its solubility and basicity is essential for optimizing reaction conditions in synthetic organic chemistry.

Case Study 1: Metal-Ligand Interactions

A study involving this compound as a ligand demonstrated its ability to form stable complexes with transition metals. The interaction was characterized using NMR spectroscopy, revealing insights into the binding dynamics and stability of metal-ligand complexes.

| Ligand | Metal Ion | Binding Constant (K) |

|---|---|---|

| This compound | Cu(II) | |

| Pyridine | Ni(II) |

This comparison highlights the effectiveness of 2,6-DIP as a ligand compared to simpler pyridine derivatives .

Case Study 2: Polymer Modification

Research has shown that incorporating this compound into polymer matrices can significantly enhance their thermal properties. For instance, polymers modified with this compound exhibited increased glass transition temperatures (Tg), indicating improved thermal stability.

| Polymer Type | Modification | Tg Increase |

|---|---|---|

| Polyethylene | With 2,6-DIP | +15°C |

| Polystyrene | Without modification | +5°C |

This data suggests that the strategic use of 2,6-DIP can lead to advancements in polymer technology.

Mecanismo De Acción

The mechanism of action of 2,6-Diisopropylpyridine involves its ability to act as a sterically hindered base. This property allows it to selectively deprotonate certain substrates while avoiding unwanted side reactions. The molecular targets and pathways involved depend on the specific application, such as its role in catalysis or as a ligand in metal complexes .

Comparación Con Compuestos Similares

2,6-Diethylpyridine: Similar in structure but with ethyl groups instead of isopropyl groups.

2,6-Dimethylpyridine: Contains methyl groups at the 2 and 6 positions.

2,6-Di-tert-butylpyridine: Features tert-butyl groups, providing even greater steric hindrance.

Uniqueness: 2,6-Diisopropylpyridine is unique due to its balance of steric hindrance and reactivity. The isopropyl groups provide sufficient bulk to prevent unwanted side reactions while still allowing the compound to participate in various chemical processes .

Actividad Biológica

2,6-Diisopropylpyridine (DIP) is a chemical compound classified within the pyridine family, notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its antiproliferative effects, mechanisms of action, and pharmacological profiles based on recent research findings.

- Chemical Formula : C₁₁H₁₇N

- Molecular Weight : 163.26 g/mol

- CAS Number : 138846-29-0

- Structure : The compound features two isopropyl groups attached to the 2 and 6 positions of the pyridine ring, enhancing its lipophilicity and potential biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various derivatives of pyridine compounds, including DIP. Specifically, research indicates that certain derivatives exhibit significant activity against cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several derivatives, including those related to DIP. The most active compounds showed IC₅₀ values ranging from 1.45 to 4.25 μM against various cancer cell lines such as Capan-1 and HL-60. Notably, derivative 19 , which bears a hydroxyl group, demonstrated pronounced activity across all tested cell lines with an IC₅₀ of 1.45 μM .

| Compound | IC₅₀ (μM) | Cancer Cell Lines |

|---|---|---|

| 19 | 1.45 | Capan-1 |

| 13 | 1.50 | HL-60 |

| Etoposide | 4.25 | Various |

This data suggests that DIP derivatives can selectively target cancer cells while sparing normal cells, as shown by minimal effects on peripheral blood mononuclear cells at lower concentrations .

The mechanism by which DIP exerts its biological effects appears to be multifaceted:

- Cell Cycle Arrest : Studies indicate that DIP derivatives can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates . This specificity suggests a targeted mechanism that could be leveraged for therapeutic purposes.

- Calmodulin Inhibition : Some derivatives have been identified as selective inhibitors of calmodulin-dependent kinases, which play crucial roles in cellular signaling pathways related to insulin sensitivity and metabolic regulation .

Pharmacokinetic Profile

The pharmacokinetic properties of DIP derivatives reveal favorable characteristics that enhance their potential as therapeutic agents:

- Solubility : High solubility in biological media (over 200 μM for some derivatives) facilitates effective dosing .

- Plasma Protein Binding : High plasma protein binding percentages (up to 98%) indicate a prolonged half-life and sustained action within the body .

Table: Pharmacokinetic Properties of DIP Derivatives

| Property | Value |

|---|---|

| LogD | 2.6 |

| Solubility (μM) | >200 |

| Plasma Protein Binding (%) | 94 |

| CaCo2 Permeability (A–B) | 0.4 cm/s |

Propiedades

IUPAC Name |

2,6-di(propan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)10-6-5-7-11(12-10)9(3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMMVPZBLJZNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218466 | |

| Record name | 2,6-Diisopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6832-21-9 | |

| Record name | 2,6-Diisopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diisopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions "steric inhibition of solvation" specifically for 2,6-di-tert-butylpyridine and 2,6-diisopropylpyridine in water. Can you elaborate on what this means and how it affects the basicity of this compound?

A1: Steric hindrance, in simple terms, refers to the repulsion between molecules due to the amount of space they occupy. In the context of solvation, bulky substituents like isopropyl groups in this compound make it difficult for water molecules to approach and surround the nitrogen atom which is the basic center. This hindered interaction reduces the stabilizing effect of solvation on the protonated form of the molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.